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molecular formula C8H12OS B7869829 1-(5-Methyl-2-thienyl)-1-propanol CAS No. 132706-15-1

1-(5-Methyl-2-thienyl)-1-propanol

Cat. No. B7869829
M. Wt: 156.25 g/mol
InChI Key: VRGMFMZEASMTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002966

Procedure details

N-Butyllithium in hexane (1.5M; 35.6 ml) was added dropwise at room temperature under nitrogen to a solution of 2-methylthiophene (5.0 g) in dry THF (50 ml). After stirring for 2.25 h, oxetane (4.42 g) in dry THF (15 ml) was added dropwise and stirring continued for 22.5 h. Saturated ammonium chloride solution (200 ml) was added and the mixture extracted with diethyl ether (3×200 ml), dried and evaporated in vacuo to give an oil. Purification by FCC on silica gel with cyclohexane-diethyl ether (1:1) as eluent gave the title compound as a pale orange oil (1.4 g). T.l.c. (cyclohexane-diethyl ether 1:1) Rf 0.31.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].[CH3:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.[O:12]1[CH2:15][CH2:14][CH2:13]1.[Cl-].[NH4+]>CCCCCC.C1COCC1>[CH3:6][C:7]1[S:8][C:9]([CH:15]([OH:12])[CH2:14][CH3:13])=[CH:10][CH:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
5 g
Type
reactant
Smiles
CC=1SC=CC1
Name
Quantity
35.6 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.42 g
Type
reactant
Smiles
O1CCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 22.5 h
Duration
22.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (3×200 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by FCC on silica gel with cyclohexane-diethyl ether (1:1) as eluent

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
CC1=CC=C(S1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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